Methyl 2-bromo-3-formylbenzoate
Overview
Description
Methyl 2-bromo-3-formylbenzoate is an organic compound with the molecular formula C9H7BrO3. It is a derivative of benzoic acid, featuring a bromine atom and a formyl group attached to the benzene ring. This compound is often used as an intermediate in organic synthesis due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-formylbenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 3-formylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Another method involves the esterification of 2-bromo-3-formylbenzoic acid with methanol (MeOH) under acidic conditions. This reaction can be catalyzed by sulfuric acid (H2SO4) or hydrochloric acid (HCl) to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 2-bromo-3-carboxybenzoic acid.
Reduction: 2-bromo-3-hydroxymethylbenzoate.
Scientific Research Applications
Methyl 2-bromo-3-formylbenzoate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-formylbenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. The bromine atom and formyl group provide sites for nucleophilic attack and further functionalization .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formylbenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-formylbenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 2-bromo-4-formylbenzoate: Similar structure but with the formyl group in a different position, leading to different reactivity and applications.
Uniqueness
Methyl 2-bromo-3-formylbenzoate is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
methyl 2-bromo-3-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQNIZZOOUMRHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750585-94-5 | |
Record name | Methyl 2-bromo-3-formylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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